4-Methyl-3,5-bis(trifluoromethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of “3,5-Bis(trifluoromethyl)aniline”, a related compound, involves the use of 3,5-Bis(trifluoromethyl)nitrobenzene and ethyl acetate in a 1L autoclave, with palladium-carbon as a catalyst . The reaction is maintained at 60℃ for 20 hours, followed by cooling, filtration, concentration, and distillation .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(trifluoromethyl)aniline” consists of a benzene ring with two trifluoromethyl groups and one amino group attached . The linear formula is (CF3)2C6H3NH2 .
Chemical Reactions Analysis
“3,5-Bis(trifluoromethyl)aniline” has been found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Bis(trifluoromethyl)aniline” include a boiling point of 85 °C/15 mmHg, a density of 1.467 g/mL at 25 °C, and a refractive index n20/D of 1.434 .
Scientific Research Applications
Application 1: Synthesis of FDA-Approved Drugs
- Summary of Application: This compound is used in the synthesis of FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group . These drugs have been found to exhibit numerous pharmacological activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Over the past 20 years, 19 FDA-approved drugs containing the TFM group have been developed .
Application 2: Synthesis of Pyrazole Derivatives
- Summary of Application: “4-Methyl-3,5-bis(trifluoromethyl)aniline” is used in the synthesis of pyrazole derivatives, which have been found to be potent growth inhibitors of drug-resistant bacteria .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The synthesized compounds were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Some compounds were found to be bactericidal and potent against MRSA persisters .
Application 3: Palladium-Catalyzed Direct Dehydrogenative Cross-Coupling
- Summary of Application: “4-Methyl-3,5-bis(trifluoromethyl)aniline” was found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 4: Synthesis of Schiff’s Base
- Summary of Application: “4-Methyl-3,5-bis(trifluoromethyl)aniline” is used in the synthesis of Schiff’s base .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 5: Synthesis of 4-(trialkylmethyl)anilines
- Summary of Application: “4-Methyl-3,5-bis(trifluoromethyl)aniline” is used in the synthesis of 4-(trialkylmethyl)anilines .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 6: Palladium-Catalyzed Direct Dehydrogenative Cross-Coupling
- Summary of Application: “4-Methyl-3,5-bis(trifluoromethyl)aniline” was found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 4: Synthesis of Schiff’s Base
- Summary of Application: “4-Methyl-3,5-bis(trifluoromethyl)aniline” is used in the synthesis of Schiff’s base .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 5: Synthesis of 4-(trialkylmethyl)anilines
- Summary of Application: “4-Methyl-3,5-bis(trifluoromethyl)aniline” is used in the synthesis of 4-(trialkylmethyl)anilines .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 6: Palladium-Catalyzed Direct Dehydrogenative Cross-Coupling
- Summary of Application: “4-Methyl-3,5-bis(trifluoromethyl)aniline” was found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-3,5-bis(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c1-4-6(8(10,11)12)2-5(16)3-7(4)9(13,14)15/h2-3H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWFVMIGHVNJHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371173 | |
Record name | 4-methyl-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3,5-bis(trifluoromethyl)aniline | |
CAS RN |
243139-67-5 | |
Record name | 4-methyl-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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